molecular formula C9H10N2O2 B13143224 5-Ethoxybenzo[d]isoxazol-3-amine

5-Ethoxybenzo[d]isoxazol-3-amine

Cat. No.: B13143224
M. Wt: 178.19 g/mol
InChI Key: OQGCYVUAEXWVNE-UHFFFAOYSA-N
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Description

5-Ethoxybenzobenzo[d]isoxazol-3-amine is a chemical compound of significant interest in scientific research and development, particularly in the field of medicinal chemistry. Its structure, which incorporates both an isoxazole ring and an amine functional group, makes it a valuable building block (synthon) for the synthesis of more complex molecules . Benzo[d]isoxazole derivatives are recognized for their wide range of pharmacological activities and are frequently explored as core structures in the discovery of new therapeutic agents . As a key intermediate, this compound is primarily utilized in the design and synthesis of potential bioactive molecules. Its applications extend to research focused on central nervous system (CNS) targets, among other areas . Researchers employ 5-Ethoxybenzo[d]isoxazol-3-amine in the development of novel compounds for screening against various biological targets. The ethoxy substituent on the benzoisoxazole scaffold can be leveraged to fine-tune the compound's physicochemical properties, such as its lipophilicity and electronic distribution, which can directly influence the potency and selectivity of the resulting drug candidates . This product is intended for research purposes only and is not for diagnostic or therapeutic use. REFERENCES The generalized information for this compound is based on the properties and research applications of closely related chemical structures, specifically other benzo[d]isoxazol-3-amine derivatives .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

5-ethoxy-1,2-benzoxazol-3-amine

InChI

InChI=1S/C9H10N2O2/c1-2-12-6-3-4-8-7(5-6)9(10)11-13-8/h3-5H,2H2,1H3,(H2,10,11)

InChI Key

OQGCYVUAEXWVNE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)ON=C2N

Origin of Product

United States

Chemical Reactivity and Systematic Derivatization of 5 Ethoxybenzo D Isoxazol 3 Amine

Reactivity Profile of the Exocyclic Amine Group at Position 3

The exocyclic amine at the 3-position of the benzo[d]isoxazole ring behaves as a typical, albeit slightly deactivated, aromatic amine. Its nucleophilicity is the key driver for a wide array of chemical transformations, allowing for the construction of more complex molecular architectures.

Acylation, Alkylation, and Arylation Reactions

The primary amine functionality of 5-Ethoxybenzo[d]isoxazol-3-amine is readily susceptible to reactions with various electrophiles, leading to the formation of amides, and secondary or tertiary amines.

Acylation: The amine can be easily acylated by reacting with acyl chlorides or anhydrides under basic conditions to form the corresponding N-(5-ethoxybenzo[d]isoxazol-3-yl)amides. This reaction is fundamental for introducing a variety of carbonyl-containing moieties. Protecting the amine as an acetamide (B32628) can also be a strategic step in multi-step syntheses, as it moderates the activating effect of the amine and protects it from unwanted side reactions. For instance, acetanilide (B955) is known to be less reactive than aniline (B41778) towards electrophilic substitution. mdpi.com

Alkylation: Direct alkylation of the amine with alkyl halides can be challenging due to the potential for over-alkylation, yielding mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts. However, under controlled conditions, selective mono-alkylation can be achieved. A more controlled method for introducing alkyl groups is through reductive amination, which is discussed in the context of imine transformations.

Arylation: Modern cross-coupling methodologies are particularly well-suited for the N-arylation of this compound. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for forming carbon-nitrogen bonds between aryl halides and amines. wikipedia.orglibretexts.org This reaction is known for its broad substrate scope and functional group tolerance. Similarly, the Ullmann condensation, a copper-catalyzed reaction, can be employed to synthesize N-aryl derivatives, although it often requires harsher reaction conditions. wikipedia.org

Table 1: Expected Products from Acylation, Alkylation, and Arylation Reactions

Reaction TypeElectrophile ExampleExpected Product Structure
AcylationAcetyl ChlorideN-(5-ethoxybenzo[d]isoxazol-3-yl)acetamide
AlkylationMethyl Iodide5-Ethoxy-N-methylbenzo[d]isoxazol-3-amine
ArylationBromobenzene5-Ethoxy-N-phenylbenzo[d]isoxazol-3-amine

Formation of Imines (Schiff Bases) and Their Chemical Transformations

The condensation of the primary amine of this compound with aldehydes or ketones under dehydrating conditions yields imines, commonly known as Schiff bases. bepls.com This reaction is typically reversible and can be catalyzed by acid. The synthesis of Schiff bases from related isoxazole (B147169) amines, such as the condensation of 3-amino-5-methylisoxazole (B124983) with various aldehydes, is well-documented. nih.gov

The resulting C=N double bond in the Schiff base is a versatile functional group for further chemical transformations:

Reduction: The imine can be readily reduced to a stable secondary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). This two-step process of imine formation followed by reduction is known as reductive amination and is a highly effective method for forming C-N bonds. mdpi.comyoutube.com

Nucleophilic Addition: The electrophilic carbon atom of the imine double bond is susceptible to attack by various nucleophiles. For example, the reaction of an in-situ formed Schiff base of isoxazol-3-amine with indole (B1671886) has been reported to yield the corresponding α-(indolyl-3) substituted azolamine. researchgate.net This highlights the potential for creating complex adducts via addition to the imine.

Cycloaddition Reactions: Imines can participate as dienophiles or dipolarophiles in cycloaddition reactions, leading to the formation of new heterocyclic rings. For instance, the reaction of isoxazol-pyrazole Schiff bases with thioglycolic acid leads to the formation of thiazolidin-4-one derivatives. organic-chemistry.org

Diazotization and Subsequent Nucleophilic or Radical Reactions

As an aromatic amine, this compound can undergo diazotization upon treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures. organicchemistrytutor.com This reaction converts the amino group into a highly versatile diazonium salt intermediate (5-ethoxybenzo[d]isoxazol-3-diazonium chloride). The diazonium group (N₂⁺) is an excellent leaving group (as nitrogen gas), facilitating a wide range of substitution reactions.

The Sandmeyer reaction is a prominent example, where the diazonium salt is treated with a copper(I) salt (CuX) to introduce a variety of nucleophiles onto the aromatic ring. masterorganicchemistry.comnih.gov This reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. masterorganicchemistry.com This methodology provides access to compounds that are often difficult to synthesize through other means.

Table 2: Potential Transformations via Sandmeyer and Related Reactions

ReagentProductReaction Name
CuCl3-Chloro-5-ethoxybenzo[d]isoxazoleSandmeyer Reaction
CuBr3-Bromo-5-ethoxybenzo[d]isoxazoleSandmeyer Reaction
CuCN5-Ethoxybenzo[d]isoxazole-3-carbonitrileSandmeyer Reaction
KI5-Ethoxy-3-iodobenzo[d]isoxazole(Sandmeyer-type)
H₂O, Δ5-Ethoxybenzo[d]isoxazol-3-olHydrolysis
HBF₄, Δ5-Ethoxy-3-fluorobenzo[d]isoxazoleBalz-Schiemann Reaction

Condensation Reactions with Activated Electrophiles

The nucleophilic amine can participate in condensation reactions with bifunctional electrophiles to construct larger, often heterocyclic, systems. A notable example is the reaction with activated enol ethers, such as diethyl ethoxymethylenemalonate (EMM). Studies on the analogous 5-methylisoxazol-3-amine have shown that it reacts with EMM, initially forming an isoxazolylenamine intermediate. youtube.com This intermediate can then undergo intramolecular cyclization to yield an isoxazolo[2,3-a]pyrimidinone derivative. youtube.com It is expected that this compound would follow a similar reaction pathway.

Furthermore, condensation with 1,3-dicarbonyl compounds like acetylacetone (B45752) can lead to the formation of enaminones, which are valuable synthetic intermediates themselves. wikipedia.org

Reactivity of the Benzo[d]isoxazole Ring System

The benzene (B151609) portion of the this compound scaffold is susceptible to electrophilic aromatic substitution (EAS), a cornerstone of aromatic chemistry. The regiochemical outcome of such reactions is dictated by the electronic properties of the existing substituents.

Electrophilic Aromatic Substitution on the Benzene Moiety

The reactivity and orientation of incoming electrophiles are governed by the interplay of the activating ethoxy group and the deactivating nature of the fused isoxazole ring.

Directing Effects of Substituents:

Ethoxy Group (-OEt) at C-5: The ethoxy group is a strong activating group and an ortho, para-director. organicchemistrytutor.com It donates electron density to the benzene ring via a strong +R (resonance) effect, which outweighs its -I (inductive) effect. This donation preferentially increases the electron density at positions ortho (C-4 and C-6) and para (C-7) to the ethoxy group, making them more susceptible to electrophilic attack.

Predicted Regioselectivity: The powerful ortho, para-directing ability of the ethoxy group is expected to dominate the reaction's regiochemistry. Therefore, electrophilic substitution is most likely to occur at the positions activated by the ethoxy group. Of the available positions, the C-4 and C-6 positions are ortho to the ethoxy group, while the C-7 position is para. The C-4 position is also adjacent to the isoxazole ring fusion, which might introduce steric hindrance. The C-6 position is sterically more accessible. The C-7 position is electronically activated but might be less favored than the C-6 position. Therefore, a mixture of products is possible, with substitution at C-6 and C-4 being the most probable outcomes.

Table 3: Predicted Major Products of Electrophilic Aromatic Substitution

ReactionReagentsPredicted Major Product(s)
NitrationHNO₃, H₂SO₄6-Nitro-5-ethoxybenzo[d]isoxazol-3-amine
BrominationBr₂, FeBr₃6-Bromo-5-ethoxybenzo[d]isoxazol-3-amine
Friedel-Crafts AcylationCH₃COCl, AlCl₃6-Acetyl-5-ethoxybenzo[d]isoxazol-3-amine

It is important to note that under the strongly acidic conditions of nitration or Friedel-Crafts reactions, the exocyclic amine would likely be protonated to form an ammonium salt (-NH₃⁺). This group is strongly deactivating and a meta-director, which would complicate the reaction and likely inhibit substitution on the benzene ring. Therefore, protection of the amine group (e.g., as an amide) would be a necessary prerequisite for successful electrophilic aromatic substitution. mdpi.com

Nucleophilic Attack and Potential Ring Opening/Rearrangement Pathways

The primary amino group at the 3-position of the isoxazole ring is a key site for nucleophilic reactions. This amine can readily attack electrophilic centers, leading to the formation of new carbon-nitrogen bonds. For instance, in reactions with activated enol ethers like diethyl ethoxymethylenemalonate, the amino group of a similar compound, 5-methylisoxazol-3-amine, attacks the carbon bearing the ethoxy group. imist.ma This initial nucleophilic attack is often the first step in a cascade of reactions that can lead to more complex heterocyclic systems. imist.ma

Under certain conditions, nucleophilic attack can be followed by ring-opening or rearrangement of the isoxazole ring. While specific examples for this compound are not extensively detailed in the provided results, the isoxazole ring system, in general, is known to undergo various transformations. These can include ring cleavage under reductive or basic conditions, or rearrangements catalyzed by transition metals. Gold-catalyzed ring opening reactions have been reported for other isoxazole derivatives, leading to the formation of diverse heterocyclic structures. researchgate.net

Functionalization and Modification of the Isoxazole Ring

The isoxazole ring itself can be a target for functionalization, although this is often more challenging than reactions involving the exocyclic amino group. Electrophilic aromatic substitution on the benzene portion of the benzo[d]isoxazole is a plausible pathway for introducing new substituents. The position of these substitutions would be directed by the existing ethoxy and isoxazole moieties.

Furthermore, the isoxazole ring can participate in cycloaddition reactions. For example, [3+2] cycloadditions of nitrile oxides (which can be generated from precursors) with alkynes are a common method for synthesizing isoxazoles. nanobioletters.com While this is a synthetic route to the ring itself, it highlights the potential for the isoxazole to engage in pericyclic reactions under appropriate conditions.

Derivatization can also occur at the nitrogen atom of the isoxazole ring, or through reactions that modify the substituents attached to the ring. For instance, the amino group can be acylated, alkylated, or converted into other functional groups, which in turn can influence the reactivity of the entire molecule.

Transformations Involving the Ethoxy Moiety at Position 5

The ethoxy group at position 5 is another site for chemical modification, primarily through cleavage of the ether bond.

The cleavage of the ethyl group from the ether linkage, known as O-deethylation, is a common transformation. This reaction is typically achieved using strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). masterorganicchemistry.comyoutube.commasterorganicchemistry.com The mechanism involves protonation of the ether oxygen, making it a better leaving group. masterorganicchemistry.comyoutube.commasterorganicchemistry.com Subsequently, a nucleophile (such as the iodide or bromide ion) attacks the ethyl group in an S(_N)2 reaction, leading to the formation of the corresponding phenol (B47542) and ethyl halide. masterorganicchemistry.com Lewis acids, such as boron tribromide (BBr(_3)), can also be used to cleave ethers, often under milder conditions. youtube.com

Under forcing conditions with strong acids, the ether bond can be completely cleaved. masterorganicchemistry.commasterorganicchemistry.com If an excess of the acid is used, the initially formed alcohol can be further converted to an alkyl halide. youtube.com Ether exchange reactions, where the ethoxy group is replaced by another alkoxy group, are less common but can be achieved under specific catalytic conditions.

The choice of reagent and reaction conditions is crucial for achieving selective cleavage. For instance, using a bulky Lewis acid might favor cleavage of less sterically hindered ethers. youtube.com

Development of Focused Compound Libraries and Analog Design

The structural features of this compound make it an attractive starting point for the development of focused compound libraries for drug discovery. By systematically modifying the amino group, the isoxazole ring, and the ethoxy group, a diverse set of analogs can be synthesized. This approach is exemplified by the discovery of 4-benzyloxybenzo[d]isoxazole-3-amine derivatives as potent and selective inhibitors of human sphingomyelin (B164518) synthase 2. nih.gov In this study, a conformational restriction strategy was employed to design and synthesize a library of compounds, leading to the identification of a lead candidate with good oral bioavailability and in vivo efficacy. nih.gov

The generation of such libraries often involves parallel synthesis techniques and the use of versatile building blocks that can be readily modified. The reactivity of the amino group, for instance, allows for the introduction of a wide variety of substituents through amide bond formation or reductive amination.

Starting Material Reaction Type Reagents Product Type Potential Application
This compoundAcylationAcid chlorides, AnhydridesAmidesIntroduction of diverse side chains
This compoundSulfonylationSulfonyl chloridesSulfonamidesModification of electronic properties
This compoundAlkylationAlkyl halidesSecondary/Tertiary aminesAltering basicity and lipophilicity
This compoundDe-ethylationBBr(_3), HIPhenolsCreating new points for derivatization

Multi-Component Reactions (MCRs) Incorporating this compound as a Building Block

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. organic-chemistry.orgnih.gov The amino group of this compound makes it an ideal component for various MCRs.

For example, it can participate in Ugi or Passerini reactions, which are isocyanide-based MCRs that are widely used to generate peptide-like structures. nih.gov In a typical Ugi four-component reaction, an amine, a carboxylic acid, a ketone or aldehyde, and an isocyanide combine to form a dipeptide-like product. nih.gov By using this compound as the amine component, a diverse library of compounds with the benzo[d]isoxazole scaffold can be rapidly assembled.

Another example is the Biginelli reaction, which is a three-component reaction between an aldehyde, a β-ketoester, and a urea (B33335) or thiourea. While this compound is not a direct substrate for the classical Biginelli reaction, its derivatives or related isoxazole compounds can be used in similar MCRs to construct complex heterocyclic systems. For instance, 3,4-disubstituted isoxazol-5(4H)-ones have been synthesized via a three-component reaction catalyzed by propylamine-functionalized cellulose. mdpi.comresearchgate.net

MCR Type Components Resulting Scaffold
Ugi ReactionAmine, Aldehyde/Ketone, Carboxylic Acid, Isocyanideα-Acylamino carboxamides
Passerini ReactionCarboxylic Acid, Aldehyde/Ketone, Isocyanideα-Acyloxy carboxamides
Hantzsch Dihydropyridine SynthesisAldehyde, 2x β-Ketoester, Ammonia (B1221849)/AmineDihydropyridines

Advanced Spectroscopic and Structural Characterization of 5 Ethoxybenzo D Isoxazol 3 Amine and Its Derivatives

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. For 5-Ethoxybenzo[d]isoxazol-3-amine, the molecular formula is C₉H₁₀N₂O₂. HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, would be used to measure the mass of the protonated molecule, [M+H]⁺.

The experimentally measured mass is then compared to the theoretical exact mass calculated from the isotopic masses of the constituent elements. A match within a narrow tolerance (typically < 5 ppm) provides unequivocal confirmation of the molecular formula, distinguishing it from other potential formulas with the same nominal mass.

Table 1: Predicted HRMS Data for this compound

FormulaIonCalculated Exact Mass (m/z)
C₉H₁₀N₂O₂[M+H]⁺179.08150

This precise mass measurement is the foundational step in structural characterization, confirming that the correct atoms are present before determining how they are connected.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for mapping the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

1D NMR Techniques: Proton (¹H), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N) Chemical Shift Analysis

One-dimensional NMR spectra provide fundamental information about the types and numbers of unique nuclei in a molecule.

Proton (¹H) NMR: The ¹H NMR spectrum of this compound would be expected to show distinct signals for the ethoxy group, the aromatic protons, and the amine protons. The ethoxy group would appear as a characteristic triplet (for the -CH₃) and a quartet (for the -OCH₂-), arising from spin-spin coupling. The three protons on the benzene (B151609) ring would appear as distinct signals in the aromatic region (typically δ 6.5-8.0 ppm), with their splitting patterns (e.g., doublets, doublet of doublets) revealing their relative positions. The two amine (-NH₂) protons would likely appear as a broad singlet.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum would show nine distinct signals, corresponding to each unique carbon atom in the molecule. The ethoxy group carbons would appear in the upfield (aliphatic) region, while the seven carbons of the benzoisoxazole core would be found in the downfield (aromatic/heterocyclic) region. The chemical shifts provide insight into the electronic environment of each carbon.

Nitrogen-15 (¹⁵N) NMR: While less common due to lower natural abundance and sensitivity, ¹⁵N NMR could be used to differentiate the two nitrogen atoms. The amine nitrogen (-NH₂) and the isoxazole (B147169) nitrogen would have distinct chemical shifts, confirming their different chemical environments.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

AssignmentPredicted ¹H Chemical Shift (δ, ppm)MultiplicityPredicted ¹³C Chemical Shift (δ, ppm)
-OCH₂CH₃ ~1.4Triplet (t)~15
-OCH₂ CH₃~4.1Quartet (q)~64
-NH₂~5.0-6.0Broad Singlet (br s)N/A
Ar-H~6.8-7.5Multiplets (m)N/A
Ar-CN/AN/A~105-165
C3 (C-NH₂)N/AN/A~160
C5 (C-O)N/AN/A~155

2D NMR Techniques: COSY, HSQC, HMBC, and NOESY for Connectivity and Spatial Relationships

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by revealing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). For this compound, a COSY spectrum would show a clear cross-peak between the -OCH₂- and -CH₃ protons, confirming the ethoxy fragment. It would also reveal the connectivity between adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached. It allows for the unambiguous assignment of each protonated carbon in the ¹³C spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies atoms that are close to each other in space, regardless of whether they are connected by bonds. A NOESY spectrum could show a cross-peak between the -OCH₂- protons and the aromatic proton at the C4 position, providing definitive evidence for the conformation of the ethoxy group relative to the ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. mdpi.com These two methods provide complementary information.

For this compound, the spectra would be expected to display characteristic bands confirming the key structural components:

N-H Stretching: The primary amine (-NH₂) group would show one or two sharp bands in the 3300-3500 cm⁻¹ region.

C-H Stretching: Aliphatic C-H stretches from the ethoxy group would appear just below 3000 cm⁻¹, while aromatic C-H stretches would appear just above 3000 cm⁻¹.

C=N and C=C Stretching: Vibrations from the C=N bond in the isoxazole ring and the C=C bonds of the benzene ring would produce a series of bands in the 1500-1650 cm⁻¹ region.

C-O Stretching: A strong band corresponding to the aryl-alkyl ether C-O stretch would be prominent in the 1200-1275 cm⁻¹ region.

Table 3: Predicted Key Vibrational Frequencies for this compound

Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)
Primary Amine (-NH₂)N-H Stretch3300 - 3500
Aromatic RingC-H Stretch3000 - 3100
Ethoxy Group (-OCH₂CH₃)C-H Stretch2850 - 2980
Isoxazole/Benzene RingsC=N / C=C Stretch1500 - 1650
Aryl Ether (-O-CH₂)C-O Stretch1200 - 1275

X-ray Crystallography and Single Crystal Diffraction Studies

While NMR and mass spectrometry can define the chemical structure (constitution and configuration), X-ray crystallography provides the ultimate confirmation of molecular structure by mapping the precise three-dimensional positions of atoms in the solid state. This technique requires the growth of a high-quality single crystal of the compound.

Determination of Absolute Configuration and Molecular Conformation

Although no crystal structure for this compound is currently publicly available, a successful X-ray diffraction experiment would yield a wealth of information. researchgate.net

Absolute Confirmation of Connectivity: It would definitively confirm the atomic connectivity established by NMR.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles would be obtained, revealing details such as the degree of aromaticity and any strain in the fused ring system.

Molecular Conformation: The analysis would show the conformation of the flexible ethoxy group relative to the planar benzoisoxazole ring.

Intermolecular Interactions: It would reveal how the molecules pack in the crystal lattice, highlighting intermolecular forces such as hydrogen bonding from the amine group's protons to the nitrogen or oxygen atoms of neighboring molecules. This information is crucial for understanding the compound's physical properties.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The definitive analysis of crystal packing and intermolecular forces relies on the successful generation of a single crystal of this compound suitable for X-ray crystallography. As no crystal structure has been deposited in public databases, a detailed, data-driven analysis is not possible. However, based on the compound's molecular structure, several key interactions would be anticipated and quantified.

Hydrogen Bonding: The primary amine (-NH₂) group is a potent hydrogen bond donor, while the isoxazole nitrogen and the ethoxy oxygen atom are potential hydrogen bond acceptors. In the crystalline state, it is highly probable that intermolecular hydrogen bonds of the N-H···N or N-H···O type would be formed. These interactions are crucial in directing the assembly of molecules into a stable, three-dimensional lattice. If a crystal structure were available, analysis would involve creating a table of hydrogen bond geometries, as illustrated hypothetically below.

Hypothetical Table of Hydrogen Bond Parameters: This table is for illustrative purposes only, as experimental data is not available.

Donor-H···Acceptor D-H (Å) H···A (Å) D···A (Å) ∠D-H···A (°) Symmetry Operation
N-H···N 0.86 2.15 3.01 175 [Symmetry code]

π-π Stacking: The fused bicyclic benzo[d]isoxazole core constitutes a planar aromatic system. In the solid state, these aromatic rings are expected to interact via π-π stacking. nih.gov These interactions, which are critical for the stabilization of the crystal packing, can occur in either a parallel-displaced or a T-shaped (edge-to-face) arrangement. Crystallographic analysis would determine the centroid-to-centroid distance between adjacent rings and the slip angles, which define the nature and strength of the stacking.

UV-Visible Spectroscopy and Electronic Transition Analysis

The UV-Visible absorption spectrum of this compound in a suitable solvent (e.g., ethanol (B145695) or acetonitrile) would be expected to show characteristic absorption bands originating from electronic transitions within the molecule. The benzisoxazole ring system is the primary chromophore.

Expected Electronic Transitions:

π → π* Transitions: These transitions, involving the promotion of an electron from a bonding π orbital to an antibonding π* orbital, are expected to be the most intense. They typically appear at shorter wavelengths (higher energy) and are characteristic of the aromatic system. Conjugation within the benzisoxazole ring system would influence the position of these bands. umaine.eduresearchgate.net

n → π* Transitions: These transitions involve the excitation of a non-bonding electron (from the nitrogen or oxygen atoms) to an antibonding π* orbital. These transitions are generally of much lower intensity than π → π* transitions and occur at longer wavelengths (lower energy). nih.gov

The presence of the amino (-NH₂) and ethoxy (-OC₂H₅) groups, both being auxochromes, would be expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted benzo[d]isoxazol-3-amine parent compound. researchgate.net A comprehensive analysis would involve recording the spectrum, identifying the wavelength of maximum absorbance (λmax) for each band, and calculating the corresponding molar absorptivity (ε).

Illustrative Table of UV-Visible Spectral Data: This table is for illustrative purposes only and does not represent experimental data for the target compound.

Solvent λmax 1 (nm) ε₁ (L mol⁻¹ cm⁻¹) Transition Type λmax 2 (nm) ε₂ (L mol⁻¹ cm⁻¹) Transition Type
Ethanol ~280 ~15,000 π → π* ~320 ~2,000 n → π*

Chromatographic Purity Assessment and Analytical Method Development (e.g., HPLC, LC-MS)

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the definitive techniques for assessing the purity of a compound and for developing a quantitative analytical method. nih.gov While no specific methods have been published for this compound, a standard approach to method development can be outlined.

HPLC Method Development: A reversed-phase HPLC method would be the most common approach. Development would involve screening various columns and mobile phase conditions to achieve a sharp, symmetrical peak with a reasonable retention time.

Stationary Phase: A C18 or Phenyl-Hexyl column would be a typical starting point, given the aromatic nature of the compound. nih.gov

Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid or ammonium (B1175870) formate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) would be optimized to ensure good separation from any potential impurities or related compounds. nih.gov

Detection: A UV detector set at one of the compound's absorption maxima (e.g., ~280 nm) would be used for detection and quantification. nih.gov

LC-MS Method Development: For higher sensitivity and selectivity, an LC-MS method would be developed. The HPLC conditions would be similar, but the method would be optimized for compatibility with mass spectrometry.

Ionization: Electrospray ionization (ESI) in positive ion mode would likely be effective due to the presence of the basic amine group, which can be readily protonated to form [M+H]⁺.

Detection: The mass spectrometer would be operated in Selected Ion Monitoring (SIM) mode to monitor the protonated molecular ion (e.g., m/z 179.08 for C₉H₁₁N₂O₂⁺) for high specificity, or in Multiple Reaction Monitoring (MRM) mode for quantitative studies, where a specific precursor ion is fragmented to a characteristic product ion. nih.govyoutube.com

Representative Table of Chromatographic Method Parameters: This table outlines typical parameters for method development and does not reflect a validated method for the target compound.

Parameter HPLC-UV LC-MS
Column C18, 4.6 x 150 mm, 5 µm C18, 2.1 x 50 mm, 2.6 µm
Mobile Phase A 0.1% Formic Acid in Water 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile Acetonitrile
Gradient 20-80% B over 10 min 10-90% B over 5 min
Flow Rate 1.0 mL/min 0.4 mL/min
Detection UV at 280 nm ESI+, MRM (e.g., m/z 179 -> product ion)

| Injection Volume | 10 µL | 2 µL |

Computational and Theoretical Investigations of 5 Ethoxybenzo D Isoxazol 3 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly those based on Density Functional Theory (DFT), provide a robust framework for predicting molecular structure, reactivity, and spectroscopic characteristics. For 5-Ethoxybenzo[d]isoxazol-3-amine, these calculations can offer a detailed picture of its chemical behavior at the atomic level.

The first step in any computational analysis is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization. For this compound, this process would involve using a DFT method, such as the widely used B3LYP functional, combined with a suitable basis set like 6-311+G(d,p). researchgate.netdergipark.org.tr This level of theory has been shown to provide a good balance between accuracy and computational cost for organic molecules.

The optimization process systematically adjusts the bond lengths, bond angles, and dihedral angles of the molecule to find the lowest energy conformation, which corresponds to the most stable structure. Given the presence of the flexible ethoxy group, a conformational analysis would be crucial. This involves rotating the single bonds of the ethoxy group to identify different conformers and then performing geometry optimization on each to find the global minimum energy structure.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-O (ethoxy)1.36
O-C (ethyl)1.43
C-C (ethyl)1.52
C-N (amine)1.38
C-O (isoxazole)1.35
N-O (isoxazole)1.41
C-C-O (ethoxy)118.0
C-O-C (ethyl)117.5
C-C-N (amine)121.0
C-O-N (isoxazole)110.0
C-C-O-C (ethoxy)180.0 (anti-periplanar)
H-N-C-C0.0 (planar)

Note: The data in this table is illustrative and represents typical values for similar structures. It is not based on actual experimental or calculated results for this compound.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that indicates the chemical stability and reactivity of the molecule. A large gap suggests high stability and low reactivity, while a small gap indicates a more reactive species.

From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors provide quantitative measures of the molecule's reactivity. For instance, the electrophilicity index helps in predicting how the molecule will behave in the presence of a biological receptor.

Table 2: Hypothetical Frontier Molecular Orbital Properties and Reactivity Descriptors

ParameterValue (eV)
HOMO Energy-6.20
LUMO Energy-1.50
HOMO-LUMO Gap (ΔE)4.70
Ionization Potential (I)6.20
Electron Affinity (A)1.50
Electronegativity (χ)3.85
Chemical Hardness (η)2.35
Global Electrophilicity Index (ω)3.15

Note: This data is hypothetical and for illustrative purposes only.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is colored according to the electrostatic potential, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack).

For this compound, the MEP surface would likely show a high negative potential around the oxygen atom of the ethoxy group and the nitrogen atom of the amine group, making these sites prone to interaction with electrophiles. The hydrogen atoms of the amine group would exhibit a positive potential, indicating their susceptibility to nucleophilic attack. Understanding the charge distribution is crucial for predicting non-covalent interactions, such as hydrogen bonding, with biological targets.

DFT calculations can also be used to predict various spectroscopic properties of this compound.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. nih.gov The calculated values, when compared to a reference compound like tetramethylsilane (B1202638) (TMS), can aid in the structural elucidation of the molecule and its derivatives. nih.gov

Vibrational Frequencies: The calculation of vibrational frequencies can predict the infrared (IR) and Raman spectra of the molecule. By comparing the calculated spectrum with experimental data, one can confirm the structure and identify the characteristic vibrational modes of the functional groups present in the molecule.

UV-Vis Absorption: Time-Dependent DFT (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Vis). acs.org This calculation provides information about the electronic transitions between molecular orbitals, which are responsible for the absorption of light. The predicted maximum absorption wavelength (λmax) can be correlated with the color and electronic properties of the compound.

Molecular Modeling and Ligand-Protein Interaction Studies (strictly in silico and conceptual, no experimental biological outcomes)

While experimental biological data is beyond the scope of this article, in silico molecular modeling techniques can provide valuable hypothetical insights into how this compound might interact with a protein target.

To understand the potential of this compound as a ligand, one could perform molecular docking studies against a hypothetical protein target. nih.gov The first step would be to identify a potential binding site on the protein, often a pocket or cleft with specific chemical and structural features.

Once a binding site is identified, molecular docking algorithms can be used to predict the preferred binding orientation and affinity of the ligand. These studies can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that contribute to the stability of the ligand-protein complex.

Ligand efficiency mapping is a subsequent analysis that evaluates the binding energy of the ligand in relation to its size. This metric helps in identifying which parts of the ligand contribute most favorably to the binding and can guide the design of more potent and efficient derivatives. For this compound, such an analysis could highlight the importance of the amine and ethoxy groups in forming specific interactions within a hypothetical binding pocket.

Molecular Docking Simulations to Explore Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the binding modes of ligands within the active sites of proteins.

In the context of related compounds, molecular docking studies have been successfully employed to elucidate binding interactions. For instance, investigations into benzo[d]oxazole derivatives, a class of compounds structurally similar to benzo[d]isoxazoles, have utilized molecular docking to identify key interactions with protein receptors. rjeid.comnih.gov One such study on 1-(benzo[d]oxazol-2-yl)-3,5-diphenylformazan derivatives identified a molecule, 4c, with a significant dock score of -8.0 kcal/mol against the 4URO receptor, indicating a strong binding affinity. rjeid.comnih.gov Similarly, docking studies on various isoxazole (B147169) derivatives have helped to understand their binding patterns with biological targets. orientjchem.org

For this compound, molecular docking simulations would involve preparing the 3D structure of the ligand and the target protein. The ligand would then be placed into the binding site of the protein, and various conformations would be sampled to identify the most stable binding pose. Analysis of this pose would reveal crucial interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity. However, at present, specific studies detailing such simulations for this compound are not publicly available.

Binding Affinity Prediction Methodologies (e.g., MM-GBSA, FEP)

To further refine the understanding of ligand-protein interactions, more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) and Free Energy Perturbation (FEP) are often employed to predict binding affinities.

MM-GBSA is a popular method that combines molecular mechanics energies with continuum solvation models to calculate the free energy of binding. This approach has been applied to benzo[d]oxazole derivatives, where the MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), a similar method, was used to calculate the binding free energy. In one study, the derivative 4c exhibited a maximum free binding energy of -58.831 kJ/mol, corroborating the strong interaction suggested by molecular docking. rjeid.comnih.gov

FEP is a more computationally intensive but generally more accurate method for calculating relative binding free energies. It involves gradually "transforming" one ligand into another in the active site of a protein through a series of non-physical intermediate steps. While powerful, FEP calculations are complex and require significant computational resources.

A dedicated study applying MM-GBSA or FEP to predict the binding affinity of this compound with a specific biological target has not been identified in the reviewed literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives (focused on theoretical physicochemical descriptors, not biological activity itself)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and a particular property of a set of compounds. In this context, the focus would be on theoretical physicochemical descriptors rather than biological activity. These descriptors can include parameters like molecular weight, logP (lipophilicity), polar surface area, and various electronic and topological indices.

While no specific QSAR models for this compound derivatives focusing on physicochemical properties were found, the principles of QSAR are widely applied in medicinal chemistry. For a series of this compound derivatives, a QSAR study would involve:

Generating a dataset: A series of derivatives would be designed, and their 3D structures would be generated and optimized.

Calculating descriptors: A wide range of theoretical physicochemical descriptors would be calculated for each molecule.

Developing a model: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a model that correlates a specific physicochemical property (e.g., solubility, membrane permeability) with a subset of the calculated descriptors.

Validating the model: The predictive power of the model would be assessed using internal and external validation techniques.

Such a QSAR model could be invaluable for predicting the properties of new, unsynthesized derivatives, thereby guiding the design of compounds with desired physicochemical characteristics.

Molecular Dynamics Simulations to Investigate Dynamic Behavior and Conformational Flexibility

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. By simulating the movements of atoms and molecules, MD can reveal conformational changes, flexibility, and the stability of ligand-protein complexes.

MD simulations have been effectively used to study the stability of complexes involving benzo[d]oxazole derivatives. For the 1-(benzo[d]oxazol-2-yl)-3,5-diphenylformazan derivative 4c, MD simulations confirmed a stable interaction between the ligand and its receptor. rjeid.comnih.gov

An MD simulation of this compound, either in solution or bound to a protein, would offer insights into its conformational landscape. The simulation would track the trajectory of the molecule, allowing for the analysis of:

Conformational Flexibility: Identifying the range of shapes the molecule can adopt.

Interaction Stability: If simulated within a protein's binding site, MD can assess the stability of key interactions identified through docking.

Solvent Effects: Understanding how the surrounding solvent influences the molecule's conformation and interactions.

Currently, there is no published research detailing the molecular dynamics simulations of this compound.

Mechanistic and in Vitro Biological Research on 5 Ethoxybenzo D Isoxazol 3 Amine and Its Analogs Strictly in Vitro and Mechanistic, Avoiding Human Trials, Safety, Dosage, or Clinical Efficacy

In Vitro Enzyme Inhibition and Activation Studies

Research into the biological activity of 5-Ethoxybenzo[d]isoxazol-3-amine has identified it as an inhibitor of a specific family of enzymes. The following sections detail the findings from in vitro biochemical assays.

Identification of Specific Enzyme Targets in Biochemical Assays

In vitro studies have identified this compound as an inhibitor of the Lysine (B10760008) Acetyl Transferase (KAT) family of enzymes. google.com Specifically, it is classified as an antagonist of the MYST subfamily of KATs. google.comgoogleapis.com The MYST family of acetyltransferases, which includes proteins such as TIP60 (KAT5), plays a role in various cellular processes through the acetylation of histone and non-histone proteins. google.com

Kinetic Characterization of Enzyme Modulation (e.g., IC50, Ki, Vmax, Km)

While this compound has been identified as a KAT inhibitor, specific kinetic values such as the half-maximal inhibitory concentration (IC50) for this particular compound are not explicitly disclosed in the referenced literature. google.com However, the methodology for determining the IC50 values for compounds in this class has been detailed. The process involves measuring the percentage of enzyme inhibition at various concentrations of the test compound. google.com

The percentage of inhibition is calculated using the following formula: %I = (I - CN) / (CP - CN) where:

%I is the percent inhibition

I is the reading from the reaction with the inhibitor

CN is the average of the negative control reactions

CP is the average of the positive control reactions

The IC50 value is then determined by fitting the percent inhibition data against the compound concentration to a four-parameter logistic equation. google.com

The conditions for the in vitro KAT enzymatic assay are summarized in the table below.

Assay ComponentCondition
Assay Volume8 µL
Plate Format384-well low volume
Assay Buffer100 mM Tris-HCl, pH 7.8, 15 mM NaCl, 1 mM EDTA, 0.01% Tween-20, 1 mM Dithiothreitol, and 0.01% m/v chicken egg white albumin
Substrate1mM Acetyl coenzyme A

Mechanistic Insights into Enzyme-Inhibitor Interactions

The designation of this compound as a MYST protein antagonist suggests that it interferes with the normal function of these enzymes, which is to transfer an acetyl group from acetyl-CoA to a lysine residue on a substrate protein. google.com The MYST family of enzymes possesses a characteristic MYST domain responsible for this catalytic activity. google.com The inhibitory action of this compound likely involves interaction with this domain, thereby preventing the binding of substrates or the catalytic transfer of the acetyl group. However, the precise molecular interactions and the competitive or non-competitive nature of this inhibition have not been detailed for this specific compound in the available literature.

In Vitro Receptor Binding and Functional Assays

As of the latest available information, no in vitro studies concerning the receptor binding profile or the agonistic/antagonistic effects of this compound on specific receptors have been publicly disclosed. The primary research focus identified in the literature is on its enzyme inhibitory activity.

Ligand-Receptor Selectivity Profiling

There is no available data from in vitro assays detailing the selectivity of this compound for any specific receptors.

Molecular Mechanisms of Receptor Agonism/Antagonism

Information regarding the molecular mechanisms of receptor agonism or antagonism for this compound is not available in the public domain.

Cell-Based Assays (non-human cell lines, mechanistic focus)

Cell-based assays are crucial for understanding the biological effects of a compound at a cellular level. For the benzo[d]isoxazole class of compounds, these assays have been pivotal in elucidating their potential as inhibitors of various cellular processes.

Specific data on the cellular target engagement and pathway modulation of this compound is not available in the reviewed literature. However, studies on other benzo[d]isoxazole derivatives have identified their interaction with specific cellular targets. For instance, a series of N-phenylbenzo[d]isoxazole-3-carboxamide compounds were evaluated for their ability to inhibit Hypoxia-Inducible Factor-1α (HIF-1α) transcription in HEK293T cells using a dual-luciferase reporter assay. nih.gov This study revealed that certain analogs could potently inhibit HIF-1α transcriptional activity without affecting the protein expression levels of HIF-1α itself. nih.gov This suggests that the benzo[d]isoxazole scaffold can be modified to interact with specific components of cellular signaling pathways. nih.gov

Another study focused on the optimization of benzo[d]isoxazole derivatives as potent and selective inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins, which are key regulators of gene expression. nih.gov These inhibitors were shown to bind to the BRD4(1) bromodomain, demonstrating direct target engagement within the cell. nih.gov

There is no specific information in the public domain regarding the analysis of cellular responses to this compound. Research on related analogs, however, provides examples of how this class of compounds can affect cellular behavior.

For example, benzo[d]isoxazole derivatives designed as BET inhibitors were shown to potently inhibit cell growth and colony formation in prostate cancer cell lines. nih.gov Furthermore, some 3-amino-benzo[d]isoxazole based compounds have been investigated for their inhibitory activity against the c-Met tyrosine kinase, a receptor involved in cell growth and proliferation. nih.gov In studies of other isoxazole-containing compounds, derivatives have been shown to induce apoptosis in human tumor cell lines. nih.gov For instance, certain 3,5-bis(3ʹ-indolyl)isoxazoles displayed antiproliferative activity against a diverse range of human tumor cell lines. nih.gov

Table 1: Examples of Cellular Responses to Benzo[d]isoxazole Analogs

Compound Class Cell Line(s) Observed Cellular Response
Benzo[d]isoxazole-based BET inhibitors Prostate cancer cell lines Inhibition of cell growth and colony formation nih.gov
3-amino-benzo[d]isoxazole derivatives Not specified Inhibition of c-Met tyrosine kinase activity nih.gov

This table presents data for analogs of this compound and not the compound itself.

No studies on gene expression or proteomic profiling in response to treatment with this compound were identified. However, research on related benzo[d]isoxazole analogs provides insights into how this class of compounds can modulate gene expression.

In the study of benzo[d]isoxazole-based BET inhibitors, treatment of prostate cancer cell lines resulted in the inhibited expression of the androgen receptor (AR), AR-regulated genes, and the MYC oncogene. nih.gov Similarly, benzo[d]isoxazole derivatives that inhibit HIF-1α transcription were shown to cause a concentration-dependent decrease in the mRNA expression of HIF-1α target genes, such as Vascular Endothelial Growth Factor (VEGF) and Pyruvate Dehydrogenase Kinase 1 (PDK1), in HEK293T cells. nih.gov These findings indicate that the benzo[d]isoxazole scaffold can serve as a template for compounds that modulate specific gene expression programs.

Structure-Activity Relationship (SAR) Studies based on In Vitro Data

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a compound influences its biological activity and for guiding the design of more potent and selective molecules.

Specific SAR studies for this compound are not available. However, SAR studies on related benzo[d]isoxazole analogs have identified key structural features for their biological activities.

In the development of benzo[d]isoxazole derivatives as HIF-1α inhibitors, it was found that the N-phenylbenzo[d]isoxazole-3-carboxamide core was crucial for activity. nih.gov Modifications to the N-phenyl ring led to significant changes in potency, with dimethylamino and acetyl groups at the para-position resulting in highly potent inhibitors. nih.gov For benzo[d]isoxazole-based BET inhibitors, the core structure was optimized based on co-crystal structures with the BRD4(1) bromodomain, leading to potent inhibitors. nih.gov

For other classes of isoxazole-containing compounds, SAR studies have revealed the importance of substituents at various positions of the isoxazole (B147169) ring for different biological activities, including anticancer and anti-inflammatory effects. nih.gov For example, in a series of 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives, the presence of a fluorine or trifluoromethyl group at the fourth position of the phenyl ring on the isoxazole was found to enhance cytotoxic activity. nih.gov

A specific pharmacophore model for this compound has not been reported. Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity.

For other isoxazole-containing compounds, pharmacophore models have been developed to guide drug discovery efforts. acs.org These models are typically built using a set of active compounds and are used to screen large chemical databases for new molecules with the desired biological activity. Lead optimization strategies often involve synthesizing and testing new analogs based on the insights from SAR and pharmacophore modeling to improve properties such as potency, selectivity, and metabolic stability. For instance, in the optimization of nicotinic pharmacophores, a series of (isoxazole)methylene-1-azacyclic compounds were synthesized and evaluated to explore the boundaries of the nicotinic pharmacophore. acs.org

Development of In Vitro Assays and High-Throughput Screening Methodologies

The exploration of the therapeutic potential of this compound and its analogs relies heavily on the establishment of robust and efficient in vitro testing platforms. The development of these assays is a multi-step process that begins with broad screening of compound libraries and progressively narrows down to specific, mechanism-focused investigations.

High-throughput screening (HTS) serves as the initial and most expansive phase of this process, enabling the rapid assessment of large and diverse chemical libraries. hilarispublisher.com These libraries can range from collections of small molecules to natural product repositories. hilarispublisher.com The primary goal of HTS is to identify "hits"—compounds that exhibit a desired biological activity against a specific target or in a particular cellular context. For benzisoxazole derivatives, this often involves screening for activities such as anticancer, antimicrobial, or enzyme inhibitory effects. nih.gov

The success of an HTS campaign is contingent on several factors, including the quality and diversity of the compound library and the design of the assay itself. nih.gov Screening libraries are ideally composed of structurally varied compounds with favorable pharmacokinetic properties, while excluding molecules known to cause false-positive results. thermofisher.com

Two primary approaches are employed in HTS: molecular target-based screening and cell-based (phenotypic) screening. nih.gov

Molecular Target-Based High-Throughput Screening: This approach focuses on a specific, isolated biological target, such as an enzyme or a receptor. For instance, if this compound analogs are being investigated as potential enzyme inhibitors, a biochemical assay would be developed to measure the enzyme's activity in the presence of the test compounds. plos.org Fluorescence polarization is one technique that has proven successful in identifying inhibitors for a wide range of enzymes. nih.gov

Cell-Based High-Throughput Screening: In contrast, cell-based or phenotypic screening assesses the effect of a compound on whole cells. nih.govotavachemicals.com This method provides insights into the compound's activity in a more biologically relevant context, accounting for factors like cell permeability. nih.gov For example, to identify compounds with anticancer potential, various cancer cell lines can be treated with a library of benzisoxazole derivatives, and cell viability or proliferation is measured. nih.gov The MTT assay is a commonly used colorimetric assay for assessing cell metabolic activity, which can indicate cell viability and proliferation. nih.gov

Following the initial HTS, "hit" compounds undergo further validation and more detailed in vitro characterization. This involves a battery of secondary assays designed to confirm the initial activity, determine potency (e.g., IC50 or EC50 values), and elucidate the mechanism of action.

For instance, if a benzisoxazole analog is identified as a potential anticancer agent in a primary screen, secondary assays would include:

Antiproliferative Assays: Testing the compound's effect on the growth of various cancer cell lines to determine its spectrum of activity. nih.govnih.gov

Apoptosis Assays: Investigating whether the compound induces programmed cell death. Quantitative real-time PCR can be used to measure the expression of genes involved in apoptosis. nih.gov

Enzyme Inhibition Assays: If a specific enzyme is a suspected target, direct enzymatic assays are performed to confirm inhibition and determine the mode of inhibition through kinetic studies. plos.org

The table below summarizes various in vitro assays that have been utilized for the evaluation of benzisoxazole derivatives, which are applicable to the study of this compound and its analogs.

Assay TypePurposeExample Cell Lines/TargetsMeasurement
Antiproliferative To assess the inhibition of cancer cell growth.HeLa, MCF-7, PC3, DU-145, HT-29Cell Viability (e.g., MTT Assay)
Antimicrobial To determine activity against bacterial pathogens.S. aureus, S. typhimuriumMinimum Inhibitory Concentration (MIC)
Enzyme Inhibition To measure the inhibition of a specific enzyme's activity.Pantothenate Synthetase, α-glucosidaseIC50 values, Kinetic parameters (Km, Vmax)
Apoptosis Induction To determine if the compound induces programmed cell death.Cancer cell linesGene expression (qPCR), Caspase activity
Receptor Binding To assess the affinity of a compound for a specific receptor.Dopamine and Serotonin receptorsBinding affinity (Ki)

The development of these in vitro assays and HTS methodologies is an iterative process. Findings from mechanistic studies often lead to the refinement of existing assays or the development of new, more targeted screening approaches. This continuous loop of screening and investigation is fundamental to advancing our understanding of the biological potential of compounds like this compound and its analogs.

Applications of 5 Ethoxybenzo D Isoxazol 3 Amine in Chemical Science and Technology Excluding Clinical Applications

Utility as Versatile Synthetic Intermediates in Complex Molecule Synthesis

The structure of 5-Ethoxybenzo[d]isoxazol-3-amine, featuring a reactive primary amine and a fused heterocyclic system, positions it as a potentially valuable building block in organic synthesis.

Building Blocks for Other Heterocyclic Systems

The amino group at the 3-position of the benzo[d]isoxazole ring is a key functional handle for the construction of more complex heterocyclic systems. While specific examples for the 5-ethoxy derivative are not documented in non-clinical contexts, related 3-aminobenzo[d]isoxazoles are known to undergo reactions to form fused pyrimidines, triazoles, and other intricate ring systems. These transformations typically involve reactions of the amino group with bifunctional electrophiles.

Precursors in Multi-Step Organic Syntheses

The synthesis of this compound itself has been detailed in patent literature. google.comgoogleapis.comgoogle.com The process involves the reaction of 5-ethoxy-2-fluorobenzonitrile with acetohydroxamic acid in the presence of a base like potassium tert-butoxide. google.comgoogleapis.comgoogle.com This method highlights its availability as a precursor for further chemical elaboration. The ethoxy and amine functionalities offer sites for a variety of chemical modifications, allowing for its incorporation into larger, more complex molecular architectures.

Development of Chemical Probes and Biological Research Tools

Although its derivatives are explored as therapeutic agents, there is no specific literature detailing the development of this compound as a chemical probe or biological research tool for non-clinical studies. However, its core structure lends itself to such applications.

Affinity Ligands for Target Identification

The benzo[d]isoxazole scaffold is known to interact with various biological targets. nih.gov In principle, this compound could be functionalized to create affinity-based probes. The amine group provides a convenient point for the attachment of linker molecules, which could then be connected to a solid support for use in affinity chromatography to isolate and identify novel protein binding partners.

Fluorescent or Isotopic Labels for Mechanistic Studies

For mechanistic studies in chemical biology, the amine group of this compound could be derivatized with fluorescent tags or isotopic labels. Such modifications would enable the tracking of the molecule within biological systems or chemical reactions, providing insights into its distribution, metabolism, or mechanism of action in a non-therapeutic context. However, no published studies have demonstrated this specific application.

Potential Applications in Materials Science (e.g., as monomers for polymers, components in optoelectronic materials)

There is currently no available research demonstrating the use of this compound in materials science. The potential for such applications remains theoretical. The aromatic nature of the benzo[d]isoxazole ring system, coupled with the presence of heteroatoms, could impart interesting electronic or photophysical properties. For instance, it could be investigated as a monomer for the synthesis of novel polymers with specific thermal or conductive properties. Furthermore, its structure could be a component in the design of new organic materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), though this remains an unexplored area of research.

Role in Analytical Chemistry

The application of this compound in analytical chemistry is not extensively documented in publicly available scientific literature. A thorough review of research databases and chemical application notes does not yield specific examples of its use as a derivatization reagent or a chromatographic standard.

Derivatization Reagents: Derivatization is a common technique in analytical chemistry used to modify an analyte to enhance its detectability or separability. This often involves reacting the analyte with a reagent to form a derivative with improved properties for analysis by methods such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). While the amine group present in this compound could theoretically be a target for derivatization reactions, there is no specific evidence to suggest its use as a reagent for this purpose.

Chromatographic Standards: Chromatographic standards are crucial for the accurate identification and quantification of substances. These standards are well-characterized compounds used as a reference. There is no indication from scientific literature or chemical supplier information that this compound is commercially available or widely used as a certified reference material or chromatographic standard for analytical purposes. Its primary availability appears to be as a research chemical. bldpharm.com

Future Perspectives and Emerging Research Directions for 5 Ethoxybenzo D Isoxazol 3 Amine

Exploration of Unconventional Synthetic Avenues and Catalyst Development

The synthesis of benzo[d]isoxazoles has traditionally relied on established methods, but the future lies in the development of more efficient, sustainable, and versatile synthetic strategies. nih.govchim.it Unconventional approaches are being explored to access a wider range of derivatives and to overcome the limitations of current synthetic routes. nih.govorganic-chemistry.org

A significant area of focus is the development of novel catalysts. While metal-catalyzed reactions, particularly those using palladium and copper, have been instrumental, there is a growing interest in creating more cost-effective and environmentally friendly alternatives. mdpi.comrsc.org This includes the design of novel ligand systems for existing metal catalysts to enhance their activity and selectivity, as well as the exploration of non-metal catalysts.

Future research will likely concentrate on the following:

Flow Chemistry and Microwave-Assisted Synthesis: These technologies offer advantages in terms of reaction speed, efficiency, and scalability, making them attractive for the industrial production of 5-Ethoxybenzo[d]isoxazol-3-amine derivatives. orientjchem.org

C-H Activation and Annulation Reactions: Direct functionalization of C-H bonds represents a highly atom-economical approach to synthesize complex benzo[d]isoxazole structures. rsc.org

Photocatalysis and Electrosynthesis: These green chemistry techniques utilize light or electricity to drive chemical reactions, reducing the need for harsh reagents and high temperatures. mdpi.com

Biocatalysis: The use of enzymes as catalysts offers high selectivity and mild reaction conditions, presenting a sustainable route for the synthesis of chiral benzo[d]isoxazole derivatives.

Integration with Artificial Intelligence and Machine Learning for Molecular Design

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize drug discovery and materials science. nih.govresearchgate.net In the context of this compound, these computational tools can significantly accelerate the design and optimization of new molecules with desired properties. researchgate.net

By analyzing vast datasets of chemical structures and their biological activities, ML models can identify structure-activity relationships (SAR) and predict the properties of novel, untested compounds. beilstein-journals.org This predictive power allows researchers to prioritize the synthesis of the most promising candidates, saving time and resources.

Key applications of AI and ML in this field include:

De Novo Drug Design: Generative AI models can design entirely new molecules with optimized properties for a specific biological target. arxiv.orgyoutube.com

Virtual Screening: ML algorithms can rapidly screen large virtual libraries of compounds to identify potential hits with high binding affinity to a target protein. nih.gov

Reaction Prediction and Optimization: AI can predict the outcomes of chemical reactions and suggest optimal reaction conditions, aiding in the development of more efficient synthetic routes. beilstein-journals.org

ADME/Tox Prediction: Predicting the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) of drug candidates at an early stage is crucial for reducing late-stage failures in drug development. researchgate.net

Advanced In Vitro Modeling Systems for Mechanistic Elucidation

To fully understand the biological mechanisms of action of this compound and its derivatives, researchers are moving beyond traditional 2D cell cultures to more sophisticated in vitro models that better mimic human physiology. mdpi.com These advanced models provide a more accurate prediction of a compound's efficacy and potential toxicity before it reaches clinical trials.

Emerging in vitro systems include:

3D Cell Cultures (Spheroids and Organoids): These models more closely resemble the three-dimensional structure and cellular interactions of native tissues, providing a more realistic environment for studying drug responses. mdpi.comnih.gov

Organs-on-a-Chip (OOCs): These microfluidic devices contain living cells in a micro-environment that simulates the functions of human organs, such as the liver, lung, or gut. nih.govnih.govresearchgate.net They allow for the study of drug metabolism, transport, and toxicity in a dynamic and controlled setting. njit.edu

Human-Induced Pluripotent Stem Cells (iPSCs): iPSCs can be differentiated into various cell types, providing a patient-specific platform for testing drug efficacy and toxicity. mdpi.com

The data generated from these advanced models will be crucial for elucidating the precise molecular targets and pathways through which this compound derivatives exert their effects.

Development of Novel Functional Materials Incorporating the this compound Scaffold

The unique chemical structure of the benzo[d]isoxazole ring system suggests its potential for applications beyond medicine. nih.gov The incorporation of the this compound scaffold into polymers and other materials could lead to the development of novel functional materials with unique optical, electronic, or self-healing properties.

Future research in this area will likely focus on:

Polymer Chemistry: Synthesizing polymers containing the benzo[d]isoxazole moiety to explore their potential as high-performance plastics, conductive polymers, or materials for organic light-emitting diodes (OLEDs).

Supramolecular Chemistry: Designing self-assembling systems based on benzo[d]isoxazole derivatives to create smart materials that respond to external stimuli.

Materials for Sensing: Developing sensors that utilize the specific binding properties of the benzo[d]isoxazole scaffold to detect certain analytes.

Broader Impact of Benzo[d]isoxazole Research on Chemical Innovation

The ongoing research into this compound and its analogs is expected to have a significant impact on the broader field of chemical innovation. nih.govrsc.org The development of new synthetic methods, the application of computational tools, and the exploration of novel applications will contribute to the advancement of organic chemistry, medicinal chemistry, and materials science. researchgate.net

The benzo[d]isoxazole scaffold is considered a "privileged structure" in medicinal chemistry, meaning it can bind to a variety of biological targets. rsc.orgnih.gov Continued research on this scaffold is likely to lead to the discovery of new drugs for a wide range of diseases. nih.gov Furthermore, the insights gained from studying the structure-property relationships of benzo[d]isoxazole derivatives will inform the design of other novel heterocyclic compounds with tailored functionalities.

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